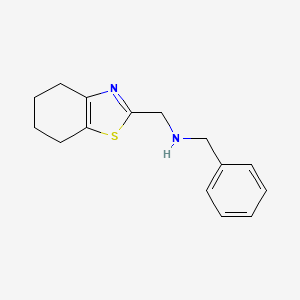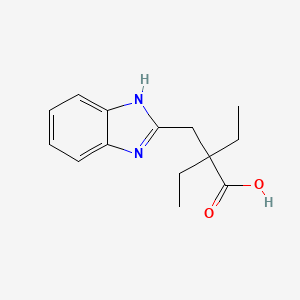
2-(1H-benzimidazol-2-ylmethyl)-2-ethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Benzimidazol-2-ylmethyl)-2-ethylbutanoic acid is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylmethyl)-2-ethylbutanoic acid typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 2-chloromethylbenzimidazole with ethylchloroformate to give 1-carboethoxy-2-chloromethylbenzimidazole, which is then treated with trimethyl phosphite and hydrolyzed with aqueous HBr to obtain the desired product .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Benzimidazol-2-ylmethyl)-2-ethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-(1H-Benzimidazol-2-ylmethyl)-2-ethylbutanoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-ylmethyl)-2-ethylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to bind to tubulin proteins, inhibiting their polymerization and disrupting microtubule assembly. This leads to the inhibition of cell division and can result in cell death, making these compounds effective as anticancer agents . Additionally, they may interact with enzymes and receptors, modulating various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Albendazole: A benzimidazole derivative used as an anthelmintic agent.
Carbendazim: A fungicide that also acts by binding to tubulin proteins.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Uniqueness
2-(1H-Benzimidazol-2-ylmethyl)-2-ethylbutanoic acid is unique due to its specific structural features and the presence of an ethylbutanoic acid moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylmethyl)-2-ethylbutanoic acid |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(4-2,13(17)18)9-12-15-10-7-5-6-8-11(10)16-12/h5-8H,3-4,9H2,1-2H3,(H,15,16)(H,17,18) |
Clé InChI |
ZHYFUCWUPRPUDQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CC1=NC2=CC=CC=C2N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


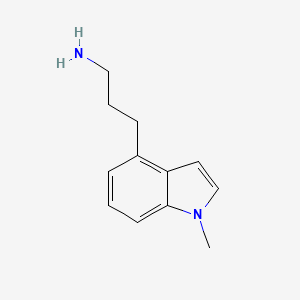
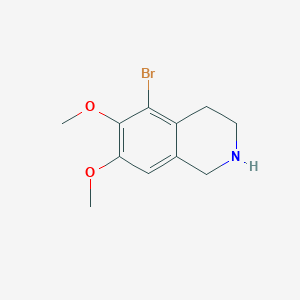

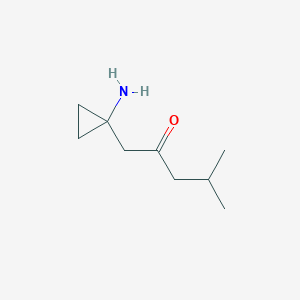
![Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13172683.png)
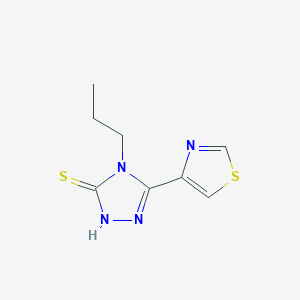
![5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13172710.png)
![(4AR,6S,7R,8R,8aS)-6-(allyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13172725.png)
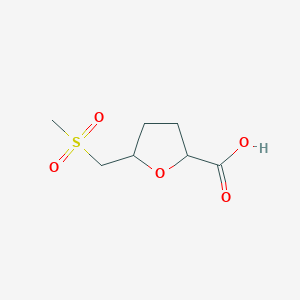
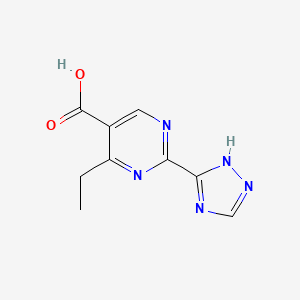

![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)
